molecular formula C23H13Cl3N2OS B10885764 (2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B10885764
M. Wt: 471.8 g/mol
InChI Key: KGXIJBKQKVFMBW-CXUHLZMHSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}vinyl cyanide is a complex organic compound that features a benzothiazole ring fused with a dichlorophenyl group and a vinyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-2-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}vinyl cyanide typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, which involves the reaction of benzothiazole derivatives with aldehydes or ketones in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}vinyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}vinyl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-2-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}vinyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can interact with proteins, altering their function and leading to various biological effects. The compound may also interfere with cellular pathways, such as those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}vinyl cyanide is unique due to its combination of a benzothiazole ring with a dichlorophenyl group and a vinyl cyanide moiety. This unique structure contributes to its diverse range of applications and its potential for further development in various fields .

Properties

Molecular Formula

C23H13Cl3N2OS

Molecular Weight

471.8 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile

InChI

InChI=1S/C23H13Cl3N2OS/c24-17-7-5-14(6-8-17)13-29-22-18(25)10-15(11-19(22)26)9-16(12-27)23-28-20-3-1-2-4-21(20)30-23/h1-11H,13H2/b16-9+

InChI Key

KGXIJBKQKVFMBW-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)Cl)Cl)/C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

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